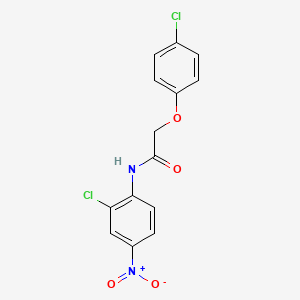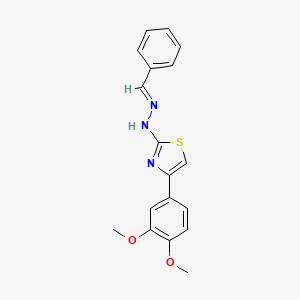
N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンは、キナゾリンファミリーに属する合成有機化合物です。この化合物は、キナゾリンコアの存在によって特徴付けられます。キナゾリンコアは、ベンゼン環とピリミジン環が融合した二環式構造です。
準備方法
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンの合成は、通常、市販の出発物質から始まる複数の手順を伴います。合成経路には、以下の手順が含まれる場合があります。
キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体やホルムアミドなどの適切な前駆体の環化によって合成できます。
スチリル基の導入: スチリル基は、ヘック反応によって導入できます。この反応では、スチレン誘導体をパラジウム触媒の存在下でキナゾリンコアとカップリングします。
塩素化: クロロ置換基は、塩化チオニルや五塩化リンなどの試薬を用いた塩素化反応によって導入できます。
ジエチルペンタン-1,4-ジアミン部分の結合: 最後のステップでは、キナゾリンコアにジエチルペンタン-1,4-ジアミン部分を結合させます。これは、求核置換反応によって達成できます。
化学反応の分析
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。これにより、キナゾリンN-オキシドが生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。これにより、スチリル基がエチル基に還元されます。
置換: クロロ置換基は、求核置換反応によって他の求核剤で置き換えることができます。これにより、さまざまな誘導体が生成されます。
カップリング反応: この化合物は、鈴木カップリングや薗頭カップリングなどのカップリング反応に参加して、より複雑な構造を形成できます。
科学研究の応用
化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用できます。
生物学: 特に酵素相互作用や受容体結合の調査において、生物学的調査におけるプローブやリガンドとして役立ちます。
医学: この化合物は、抗癌、抗菌、または抗炎症などの潜在的な薬理学的特性について調査できます。
産業: そのユニークな化学的性質により、ポリマーやコーティングなどの新しい材料の開発に応用できます。
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound could be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンの作用機序は、十分に解明されていません。構造から、酵素や受容体などの特定の分子標的に、結合相互作用を介して相互作用する可能性があります。キナゾリンコアとスチリル基の存在は、特定の部位への結合を促進し、生物学的経路の調節につながる可能性があります。
類似化合物の比較
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンは、以下のような他のキナゾリン誘導体と比較できます。
7-クロロ-2-メチルキナゾリン-4(1H)-オン: この化合物は、キナゾリンコアとクロロ置換基を共有していますが、スチリル基とジエチルペンタン-1,4-ジアミン部分は欠けています。
2-スチリルキナゾリン-4(3H)-オン: この化合物は、スチリル基とキナゾリンコアを特徴としていますが、クロロ置換基とジエチルペンタン-1,4-ジアミン部分は欠けています。
N4-(7-クロロ-2-スチリルキナゾリン-4-イル)-N1,N1-ジエチルペンタン-1,4-ジアミンの独自性は、その構造的特徴の組み合わせにあります。これにより、独特の化学的および生物学的特性が得られる可能性があります。
類似化合物との比較
N4-(7-Chloro-2-styrylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine can be compared with other quinazoline derivatives, such as:
7-Chloro-2-methylquinazolin-4(1H)-one: This compound shares the quinazoline core and the chloro substituent but lacks the styryl group and the diethylpentane-1,4-diamine moiety.
2-Styrylquinazolin-4(3H)-one: This compound features the styryl group and the quinazoline core but lacks the chloro substituent and the diethylpentane-1,4-diamine moiety.
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties.
特性
分子式 |
C25H31ClN4 |
|---|---|
分子量 |
423.0 g/mol |
IUPAC名 |
4-N-[7-chloro-2-[(E)-2-phenylethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H31ClN4/c1-4-30(5-2)17-9-10-19(3)27-25-22-15-14-21(26)18-23(22)28-24(29-25)16-13-20-11-7-6-8-12-20/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,27,28,29)/b16-13+ |
InChIキー |
JOQGBAQMZAEQDR-DTQAZKPQSA-N |
異性体SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=CC=C3 |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)



![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
